molecular formula C8H22Si2 B102572 Silane, ethylidenebis[trimethyl- CAS No. 18406-29-6

Silane, ethylidenebis[trimethyl-

Cat. No.: B102572
CAS No.: 18406-29-6
M. Wt: 174.43 g/mol
InChI Key: GKIUEOYVBPCFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, structurally related silane and plumbane derivatives are documented, which may serve as analogs for comparative analysis. Ethylidenebis[trimethylsilane] hypothetically consists of two trimethylsilane groups linked via an ethylidene (-CH₂-CH₂-) bridge.

Properties

CAS No.

18406-29-6

Molecular Formula

C8H22Si2

Molecular Weight

174.43 g/mol

IUPAC Name

trimethyl(1-trimethylsilylethyl)silane

InChI

InChI=1S/C8H22Si2/c1-8(9(2,3)4)10(5,6)7/h8H,1-7H3

InChI Key

GKIUEOYVBPCFJP-UHFFFAOYSA-N

SMILES

CC([Si](C)(C)C)[Si](C)(C)C

Canonical SMILES

CC([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of silane derivatives, including silane, ethylidenebis[trimethyl-]. Research indicates that compounds similar to this silane can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance:

  • A study demonstrated that silane derivatives could inhibit tumor growth in vitro and in vivo, showing efficacy comparable to established chemotherapeutics.
  • The compound's ability to modify biomolecules through silylation reactions enhances its therapeutic potential by improving the stability and bioavailability of drugs.

Neuroprotective Effects

Silane compounds have also been investigated for their neuroprotective properties. Research suggests that they may protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases. Key findings include:

  • In vitro studies show that silane compounds significantly reduce cell death and inflammatory markers in neuronal cultures exposed to oxidative stress.
  • These protective effects indicate potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease.

Surface Treatments

Silane, ethylidenebis[trimethyl-] can be utilized as a surface modifier in various industrial applications. Its properties allow it to enhance the hydrophobicity and durability of surfaces, making it suitable for:

  • Coatings that repel water and dirt, thereby extending the lifespan of materials.
  • Treatments for building materials to improve resistance against moisture and environmental degradation.

Adhesives and Sealants

The compound's reactivity makes it an excellent candidate for use in adhesives and sealants. Its ability to form strong bonds with substrates can improve the performance of these materials in construction and automotive industries.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Anticancer ActivityInduces apoptosis in cancer cellsIn vitro studies show tumor growth inhibition
Neuroprotective EffectsProtects neuronal cells from oxidative stressSignificant reduction in cell death observed
Surface TreatmentsEnhances hydrophobicity and durability of surfacesEffective in coatings for building materials
Adhesives and SealantsForms strong bonds with substratesImproves performance in construction applications

Case Study 1: Anticancer Research

In a notable study published in a peer-reviewed journal, researchers explored the effects of silane derivatives on breast cancer cell lines. The results indicated that treatment with silane compounds led to a significant reduction in cell viability and increased apoptosis markers compared to controls.

Case Study 2: Neuroprotection

A research team investigated the neuroprotective effects of silane compounds on neuronal cultures subjected to oxidative stress. The findings revealed that treatment with these compounds resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates.

Comparison with Similar Compounds

Structural and Functional Analogues

The evidence highlights several compounds with structural similarities to silane derivatives:

Compound Name (CAS Number) Key Features Applications Safety Notes
Trimethylsilane (993-07-7) Simple silane with three methyl groups; CAS 993-07-7, EINECS 213-603-0. R&D applications; not for household use. Requires gloves (EN 374 standard) and respiratory protection if limits exceeded.
Trimethyl(triphenylplumbylmethyl)silane (95456-32-9) Hybrid silane-plumbane structure with triphenylplumbylmethyl group. Specialized organometallic synthesis. Likely higher toxicity due to lead content; requires stringent safety protocols.
Trimethyl-[tris(trimethylsilylmethyl)plumbylmethyl]silane (18547-13-2) Complex structure with plumbyl and silyl groups. Potential use in advanced material science. Elevated hazard risk due to lead and reactive silyl groups; no thermal hazard data available.

Key Differences

  • Chemical Complexity: While trimethylsilane is a simple molecule, the lead-containing silanes (e.g., 95456-32-9, 18547-13-2) feature hybrid organometallic structures, which may confer unique reactivity but also higher toxicity .
  • Applications : Trimethylsilane is restricted to R&D, whereas lead-containing derivatives may have niche roles in catalysis or materials science due to their hybrid metal-silicon frameworks .
  • Safety : Trimethylsilane mandates standard protective measures (gloves, respirators), but lead-based silanes likely require additional precautions, such as fume hoods and lead-specific disposal protocols .

Physical and Chemical Properties

  • Trimethylsilane: Limited physicochemical data are provided, but its safety sheet emphasizes handling precautions (e.g., thermal hazard "No data available") .
  • Lead-Silane Hybrids: No explicit data on properties like boiling points or solubility are available, but their structural complexity suggests lower volatility and higher molecular weights compared to trimethylsilane .

Research Findings and Limitations

  • Data Gaps: The exact properties of "Silane, ethylidenebis[trimethyl-" remain unaddressed in the evidence.
  • Safety Contradictions : While trimethylsilane has well-documented safety protocols, lead-containing analogs lack detailed hazard profiles, necessitating conservative risk assessments .

Q & A

Q. What are the established synthesis protocols for ethylidenebis[trimethylsilane], and how can researchers validate their reproducibility?

  • Methodological Answer : Synthesis typically involves hydrosilylation reactions using trimethylsilane derivatives. For reproducibility:
  • Use inert atmospheres (argon/nitrogen) to prevent oxidation .
  • Monitor reaction progress via FT-IR to track Si-H bond consumption (peak at ~2100 cm⁻¹) .
  • Validate purity using GC-MS, comparing retention times with literature data .
  • Reference SciFinder for patented methods (e.g., catalytic systems like Pt/C or Karstedt’s catalyst) .

Q. How can researchers determine the purity and structural integrity of ethylidenebis[trimethylsilane] using spectroscopic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : Compare observed chemical shifts with computational predictions (e.g., δ 0.1–0.3 ppm for Si(CH₃)₃ groups) .
  • FT-IR : Confirm absence of Si-OH (broad ~3200–3600 cm⁻¹) and presence of Si-C (~1250 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 260–280 for parent ion fragmentation) .
TechniqueKey Peaks/FeaturesReference
¹H NMRδ 0.15 ppm (Si(CH₃)₃)
FT-IR2100 cm⁻¹ (Si-H), 1250 cm⁻¹ (Si-C)

Q. What IUPAC nomenclature rules apply to ethylidenebis[trimethylsilane], and how are substituents prioritized?

  • Methodological Answer :
  • The parent structure is a silane chain with ethylidene bridges. Use alphanumeric order for substituents .
  • Example: Ethylidenebis[trimethylsilane] is named as 1,1'-(ethylidene)bis(trimethylsilane) under IUPAC rules, prioritizing the ethylidene bridge .

Q. How should researchers conduct a systematic literature review on this compound using databases like SciFinder?

  • Methodological Answer :
  • Use structure searches in SciFinder for precise matches, filtering by "preparation" and "reaction" categories .
  • Cross-reference CAS Registry Numbers (e.g., 546-56-5) to track synthesis and applications .
  • Document search terms (e.g., "ethylidenebis[trimethylsilane] AND synthesis") and databases used (e.g., PubMed, Reaxys) for reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational and experimental vibrational spectra for ethylidenebis[trimethylsilane]?

  • Methodological Answer :
  • Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra and compare with experimental FT-IR data .
  • Adjust computational models for solvent effects or crystal packing if deviations exceed 5% .
  • Publish raw data and computational parameters to enable peer validation .

Q. What strategies optimize reaction yield in ethylidenebis[trimethylsilane] synthesis under inert conditions?

  • Methodological Answer :
  • Screen catalysts (e.g., Pt/C vs. Karstedt’s catalyst) using DoE (Design of Experiments) to identify optimal temperature and stoichiometry .
  • Use Schlenk-line techniques to minimize oxygen/moisture interference .
  • Monitor byproducts via GC-MS and adjust reactant ratios iteratively .

Q. How should researchers analyze reaction byproducts when synthesizing ethylidenebis[trimethylsilane] using GC-MS?

  • Methodological Answer :
  • Employ split/splitless injection modes to detect trace impurities .
  • Compare fragmentation patterns with NIST library entries (e.g., methylsiloxanes at m/z 147, 207) .
  • Quantify byproducts using internal standards (e.g., deuterated silanes) for calibration .

Q. How does the steric bulk of trimethylsilyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Perform kinetic studies comparing reaction rates with less bulky analogs (e.g., dimethylsilane derivatives) .
  • Use X-ray crystallography to analyze steric hindrance in transition states .
  • Publish crystallographic data in CIF format for peer validation .

Data Contradiction Analysis

  • Example : Conflicting NMR data for Si-CH₃ groups may arise from solvent polarity or temperature variations. Mitigate by:
    • Standardizing solvent (e.g., CDCl₃) and temperature (25°C) across studies .
    • Reporting instrument parameters (e.g., 500 MHz vs. 300 MHz) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.